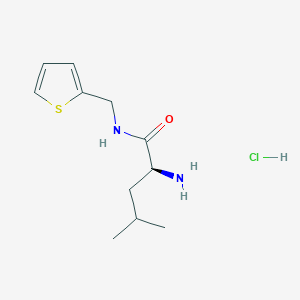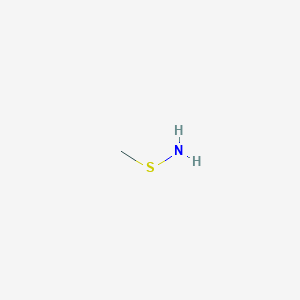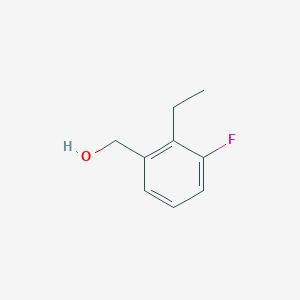
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired ethanone derivative . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:
2-Amino-1-phenylethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2-Amino-5-chlorophenyl)ethanone:
1-(2-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone: This compound has an additional chlorine atom, which can affect its chemical behavior and biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13/h2-4H,13H2,1H3 |
InChI Key |
LWASJRXWJZTWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11747644.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11747654.png)
![1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B11747662.png)
![(E)-propoxy[(pyridin-2-yl)methylidene]amine](/img/structure/B11747676.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747678.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747692.png)
![(2S)-2-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B11747704.png)

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol](/img/structure/B11747720.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11747728.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11747734.png)
![{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine](/img/structure/B11747738.png)
